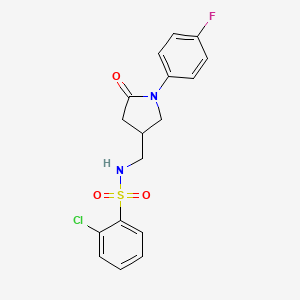

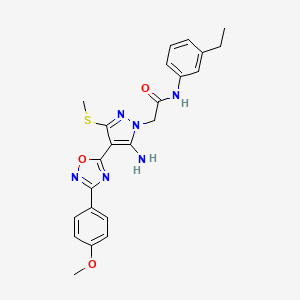

![molecular formula C21H14FN3O4S B2615393 1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886175-18-4](/img/structure/B2615393.png)

1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . Unfortunately, the specific spectral data for “this compound” is not available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as melting point determination, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature.

科学的研究の応用

Electron Transport Layer in Polymer Solar Cells

Compounds with a similar backbone structure, particularly those incorporating diketopyrrolopyrrole (DPP) moieties, have been synthesized for use as electron transport layers (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature and planar structure of the DPP backbone grant these materials high conductivity and electron mobility. These properties are crucial for facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface, leading to improved power conversion efficiency (PCE) in PSC devices (Hu et al., 2015).

Optical and Electronic Materials

Derivatives of pyrrolopyrrole, such as diketopyrrolopyrrole (DPP) and its symmetrically substituted variants, have been explored for their mild synthesis and photophysical properties. These derivatives exhibit a gradual red-shift in maximum absorption and emission bands with an increase in the electron-donating strength of the substituents. The optical properties of these compounds have been investigated, demonstrating their potential application in the synthesis of novel organic optoelectronic materials and biological systems, owing to their increased water solubility (Zhang et al., 2014).

Organic Photovoltaics and Electrochromics

Research on chalcogenodiazolo[3,4-c]pyridine-based donor–acceptor–donor (D–A–D) polymers highlights their potential in green and near-infrared electrochromics. These polymers exhibit different colors under neutral electrochromic states and show significant promise for the rational design of fluorescent materials due to their varied emission characteristics. The study emphasizes the key roles of donor and acceptor units in adjusting optical absorption, leading to superior optical contrast in the near-infrared region, which is advantageous for various optical and electronic applications (Ming et al., 2015).

Safety and Hazards

将来の方向性

The future research directions for this compound could involve further investigation into its synthesis, characterization, and potential applications. Given the biological activities observed in similar compounds, it may be worthwhile to explore the potential biological activities of this compound .

作用機序

Target of Action

Compounds containing a 1,3,4-thiadiazole moiety, like “1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, have been found to exhibit a wide range of biological activities . They are often associated with antimicrobial, antifungal, and anticancer activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.

Mode of Action

The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, compounds containing this moiety, like “this compound”, may have the ability to disrupt processes related to DNA replication . This could potentially inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Given its potential to disrupt DNA replication, it could affect various cellular processes, including cell division and protein synthesis .

Result of Action

The molecular and cellular effects of “this compound” would be closely related to its mode of action and the biochemical pathways it affects. If it indeed disrupts DNA replication, it could lead to cell death or inhibit cell growth .

生化学分析

Biochemical Properties

1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including protein kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the replication of bacterial and cancer cells . Additionally, it has been observed to bind with specific receptors, influencing cellular responses and metabolic activities.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with DNA replication machinery results in cytotoxic effects on both bacterial and cancer cells, making it a potential candidate for antimicrobial and anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and thereby disrupting cellular signaling pathways . The compound’s thiadiazole ring interacts with DNA, leading to the inhibition of DNA replication and transcription processes . These interactions result in changes in gene expression and cellular function, contributing to its cytotoxic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism . Post-translational modifications and targeting signals play a role in its subcellular distribution, ensuring its precise localization within the cell .

特性

IUPAC Name |

1-(3-fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O4S/c1-10-23-24-21(30-10)25-17(11-4-3-5-12(22)8-11)16-18(26)14-7-6-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPBFTTWGRDSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)

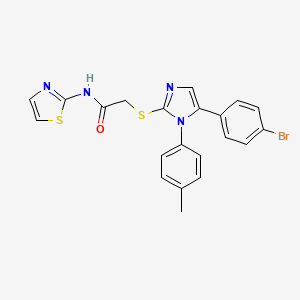

![3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2615317.png)

![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)

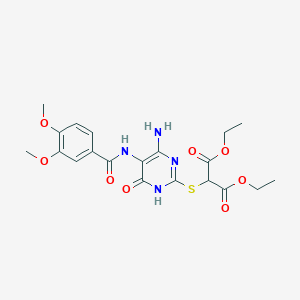

![Methyl 3-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2615322.png)

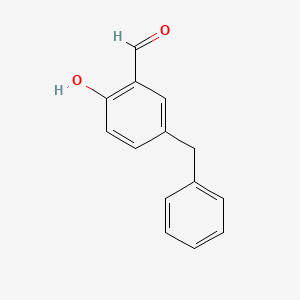

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B2615327.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2615332.png)